molecular formula C11H16N2O B1681335 Tocainid CAS No. 41708-72-9

Tocainid

Katalognummer: B1681335
CAS-Nummer: 41708-72-9
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: BUJAGSGYPOAWEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Tocainid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Blockierung von Natriumkanälen auf der neuronalen Zellmembran. Diese Wirkung begrenzt die Ausbreitung der Anfallsaktivität und reduziert die Anfallsausbreitung. Die antiarrhythmischen Wirkungen werden durch Effekte auf Natriumkanäle in Purkinje-Fasern vermittelt, die spezialisierte Herzmuskelfasern sind . This compound bindet bevorzugt an den inaktiven Zustand der Natriumkanäle, wodurch die Herzmembran stabilisiert und abnormale Herzrhythmen verhindert werden .

Ähnliche Verbindungen:

    Lidocain: this compound ist ein Derivat von Lidocain und hat ähnliche antiarrhythmische Eigenschaften.

    Mexiletin: Ein weiteres Antiarrhythmikum der Klasse Ib mit ähnlichen elektrophysiologischen Wirkungen.

    Flecainid: Ein Antiarrhythmikum der Klasse Ic mit unterschiedlichen elektrophysiologischen Eigenschaften, aber für ähnliche Indikationen eingesetzt.

    Encainid: Ähnlich wie Flecainid, zur Behandlung von ventrikulären Arrhythmien eingesetzt.

    Amiodaron: Ein Antiarrhythmikum der Klasse III mit breiteren Anwendungen, aber höherer Toxizität.

Eindeutigkeit: this compound ist einzigartig in seiner oralen Bioverfügbarkeit und seiner Fähigkeit, dosisabhängige Abnahmen der Natrium- und Kaliumleitfähigkeit zu erzeugen, wodurch die Erregbarkeit von Myokardzellen verringert wird . Im Gegensatz zu Lidocain wird this compound nach oraler Verabreichung gut resorbiert und hat eine längere Plasmahalbwertszeit, wodurch es für die chronische Therapie geeignet ist .

Wirkmechanismus

Target of Action

Tocainide primarily targets the sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells, including the heart.

Mode of Action

Tocainide acts by binding preferentially to the inactive state of the sodium channels . This binding limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of Tocainide are mediated through its effects on sodium channels in Purkinje fibers , specialized cells in the heart that play a key role in coordinating its contractions.

Biochemical Pathways

Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance . This action decreases the excitability of myocardial cells, thereby reducing the likelihood of abnormal heart rhythms. In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .

Pharmacokinetics

Tocainide exhibits high oral bioavailability, approaching 100% . It undergoes minimal first-pass metabolism and is present as two enantiomers, with the R isomer being three times more potent than the S isomer . The plasma half-life of Tocainide generally lasts for 11.5-15.5 hours . In the blood, Tocainide is 10-20% protein-bound . The volume of distribution is 2.8-3.2 L/kg , and 31-45% of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Tocainide’s action primarily involve the reduction of seizure activity and the treatment of ventricular arrhythmias . By blocking sodium channels, Tocainide decreases the excitability of myocardial cells, thereby stabilizing the heart rhythm .

Action Environment

The action, efficacy, and stability of Tocainide can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of Tocainide. Rifampicin, an antibiotic, increases the conversion of Tocainide into its main metabolite, tocainide carbamoyl ester glucuronide . This action increases the elimination rate and decreases the oral clearance of Tocainide . Furthermore, Tocainide decreases the plasma clearance of theophylline, a bronchodilator .

Safety and Hazards

Tocainide is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemische Analyse

Biochemical Properties

Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue . Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation .

Cellular Effects

Tocainide’s antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers . It binds preferentially to the inactive state of the sodium channels . This action limits the spread of seizure activity and reduces seizure propagation, thereby influencing cell function .

Molecular Mechanism

Tocainide exerts its effects at the molecular level by acting on sodium channels on the neuronal cell membrane . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of Tocainide are mediated through effects on sodium channels in Purkinje fibers .

Temporal Effects in Laboratory Settings

Tocainide’s oral bioavailability is almost 100% . Plasma half-life generally lasts for 11.5-15.5 hours . In the blood, Tocainide is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . 31-45% is excreted unchanged in the urine .

Dosage Effects in Animal Models

In animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue

Metabolic Pathways

Tocainide undergoes metabolism primarily by glucuronidation . The main metabolite is Tocainide carbamoyl ester glucuronide .

Transport and Distribution

Following oral administration, the bioavailability of Tocainide approaches 100 percent, and is unaffected by food . In the blood, Tocainide is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . 31-45% is excreted unchanged in the urine .

Subcellular Localization

Given its mechanism of action, it can be inferred that Tocainide likely localizes to regions in the cell where sodium channels are present, such as the neuronal cell membrane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tocainid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2,6-Dimethylanilin mit Chloracetylchlorid zur Bildung von 2,6-Dimethylphenylchloracetamid. Dieses Zwischenprodukt wird dann mit Ammoniak umgesetzt, um this compound zu ergeben .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise in großem Maßstab unter Verwendung des oben genannten Synthesewegs. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die sorgfältige Kontrolle von Temperatur, pH-Wert und Reaktionszeit, um das gewünschte Produkt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tocainid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern.

    Substitution: Substitutionsreaktionen können an den Amin- oder Amidgruppen auftreten.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können.

Vergleich Mit ähnlichen Verbindungen

    Lidocaine: Tocainide is a derivative of lidocaine and shares similar antiarrhythmic properties.

    Mexiletine: Another class Ib antiarrhythmic agent with similar electrophysiological effects.

    Flecainide: A class Ic antiarrhythmic agent with different electrophysiological properties but used for similar indications.

    Encainide: Similar to flecainide, used for treating ventricular arrhythmias.

    Amiodarone: A class III antiarrhythmic agent with broader applications but higher toxicity.

Uniqueness: Tocainide is unique in its oral bioavailability and its ability to produce dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . Unlike lidocaine, tocainide is well absorbed after oral administration and has a longer plasma half-life, making it suitable for chronic therapy .

Eigenschaften

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJAGSGYPOAWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35891-93-1 (mono-hydrochloride)
Record name Tocainide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9040766
Record name Tocainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.60e+00 g/L
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers.
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

41708-72-9, 53984-26-2, 76213-25-7
Record name Tocainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41708-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocainide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-amino-N-(2,6-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tocainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tocainide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

246-266 °C, 246 - 266 °C
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocainide
Reactant of Route 2
Reactant of Route 2
Tocainide
Reactant of Route 3
Reactant of Route 3
Tocainide
Reactant of Route 4
Tocainide
Reactant of Route 5
Reactant of Route 5
Tocainide
Reactant of Route 6
Reactant of Route 6
Tocainide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.